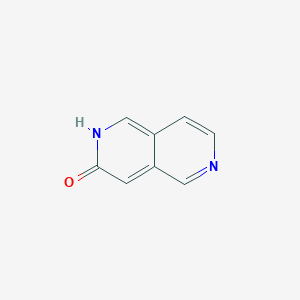

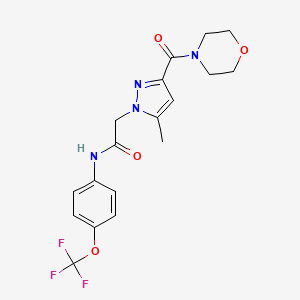

2-cyclopropyl-1H-benzimidazol-5-amine

概要

説明

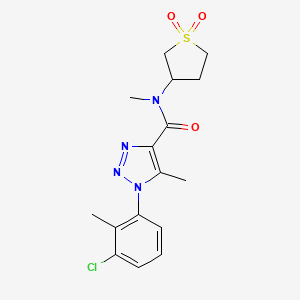

2-Cyclopropyl-1H-benzimidazol-5-amine: is a heterocyclic compound with a unique structure that includes a benzimidazole core substituted with a cyclopropyl group at the second position and an amine group at the fifth position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug development.

作用機序

Target of Action

The primary target of 2-cyclopropyl-1H-benzimidazol-5-amine is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

Benzimidazoles are known to interact with their targets by forming a film on the metal surface . This interaction results in a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

The compound is involved in the biosynthesis of cyclopropane in natural products . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to have various biological activities such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

生化学分析

Biochemical Properties

Benzimidazoles, including 2-cyclopropyl-1H-benzimidazol-5-amine, are known to mimic properties of DNA bases . This allows them to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the benzimidazole derivative and the biomolecules it interacts with .

Cellular Effects

These activities include antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally known for their stability and significant biological activity .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazoles are known to interact with various compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-benzimidazol-5-amine typically involves the following steps:

Cyclization Reaction: The initial step often involves the cyclization of o-phenylenediamine with a suitable cyclopropyl carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

Example Synthetic Route

Step 1: Cyclization of o-phenylenediamine with cyclopropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.

Step 2: Nitration of the resulting benzimidazole derivative using nitric acid.

Step 3: Reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

2-Cyclopropyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

科学的研究の応用

2-Cyclopropyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

類似化合物との比較

Similar Compounds

2-Cyclopropyl-1H-benzimidazole: Lacks the amine group at the fifth position, which may reduce its biological activity.

1H-Benzimidazol-5-amine: Lacks the cyclopropyl group, potentially affecting its binding affinity and specificity.

2-Phenyl-1H-benzimidazol-5-amine: Substitutes the cyclopropyl group with a phenyl group, which can alter its chemical and biological properties.

Uniqueness

2-Cyclopropyl-1H-benzimidazol-5-amine is unique due to the presence of both the cyclopropyl and amine groups, which can synergistically enhance its biological activity and specificity. This dual substitution pattern makes it a valuable compound for various research applications.

特性

IUPAC Name |

2-cyclopropyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNFPQPOXBKHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285335 | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51758-98-6 | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51758-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)

![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2783383.png)

![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)

![3-bromo-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide](/img/structure/B2783389.png)